2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine
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Overview
Description
2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-diketone with guanidine or its derivatives.
Coupling of the Rings: The final step involves coupling the pyrazole and pyrimidine rings. This can be achieved through a nucleophilic substitution reaction where the amino group of the pyrazole attacks the chlorinated pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyrimidine: Lacks the pyrazole ring, making it less complex and potentially less bioactive.
5-Cyclopropyl-1H-pyrazole:
2,6-Dichloropyrimidin-4-yl-(5-methyl-1H-pyrazol-3-yl)-amine: Similar structure but with a methyl group instead of a cyclopropyl group, which may affect its chemical and biological properties.
Uniqueness
2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to the presence of both pyrimidine and pyrazole rings, which can confer a range of chemical and biological activities. The cyclopropyl group adds further complexity and potential for unique interactions with biological targets.
Properties
Molecular Formula |
C10H9Cl2N5 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H9Cl2N5/c11-7-4-8(15-10(12)13-7)14-9-3-6(16-17-9)5-1-2-5/h3-5H,1-2H2,(H2,13,14,15,16,17) |
InChI Key |
SLOWQOHUTHYHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=CC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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